

Unveiling the Molecular Dynamics of AH13205: A Selective Prostanoid EP2 Receptor Agonist

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Compound of Interest		
Compound Name:	AH13205	
Cat. No.:	B15570234	Get Quote

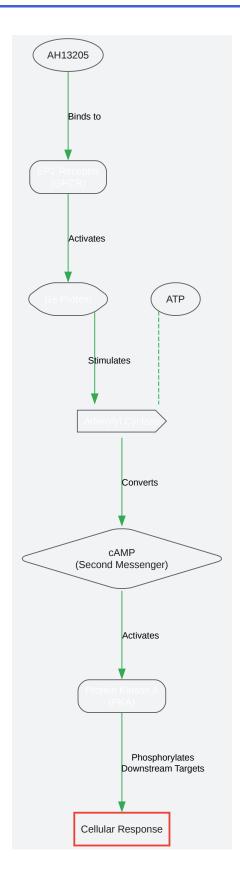
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[City, State] – **AH13205**, a synthetic prostanoid, operates as a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its mechanism of action is centered on the activation of the EP2 receptor, a G-protein coupled receptor (GPCR), which subsequently triggers a cascade of intracellular signaling events primarily mediated by cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth analysis of the mechanism of action of **AH13205**, including its binding characteristics, functional potency, and the experimental methodologies used for its characterization.

Core Mechanism: EP2 Receptor Activation and cAMP Signaling

The primary molecular target of **AH13205** is the EP2 receptor. As a member of the prostanoid receptor family, the EP2 receptor is coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Upon agonist binding, such as by **AH13205**, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, a ubiquitous second messenger. The elevation of intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.





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Figure 1: Signaling pathway of **AH13205** via the EP2 receptor. This diagram illustrates the activation of the EP2 receptor by **AH13205**, leading to the production of cAMP and subsequent cellular responses through PKA activation.

Quantitative Pharmacological Profile

While specific Ki and EC50 values for **AH13205** are not consistently reported across publicly available literature, its pharmacological profile has been characterized through various functional assays.

Parameter	Receptor	Species	Value/Observa tion	Reference
Functional Potency	EP2	Rabbit (isolated saphenous vein)	At least 300-fold less potent than PGE2	[1]
Functional Potency	EP2	Rabbit (isolated ear artery)	Approximately 40-fold less potent than PGE2	[1]
Functional Potency Rank Order	EP2	Guinea-pig (eosinophils)	11-deoxy-PGE1 > misoprostol > butaprost = AH13205	Not explicitly cited

Note: The table summarizes qualitative and comparative potency data. Specific quantitative values for binding affinity (Ki) and functional potency (EC50) for cAMP production are not readily available in the cited literature.

One study noted that due to its relatively low potency compared to other EP2 agonists, **AH13205** has not been the subject of extensive investigation, which may account for the limited availability of detailed quantitative data.[2]

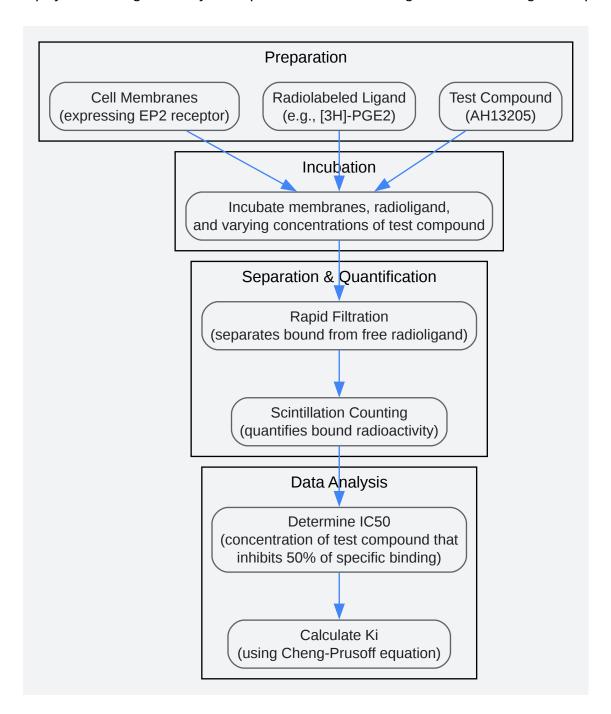
Experimental Protocols



The characterization of **AH13205** and its interaction with the EP2 receptor involves standard pharmacological assays, including radioligand binding assays to determine binding affinity and functional assays to measure the downstream signaling effects.

Radioligand Binding Assay (General Protocol)

This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., **AH13205**) by measuring its ability to displace a radiolabeled ligand from the target receptor.





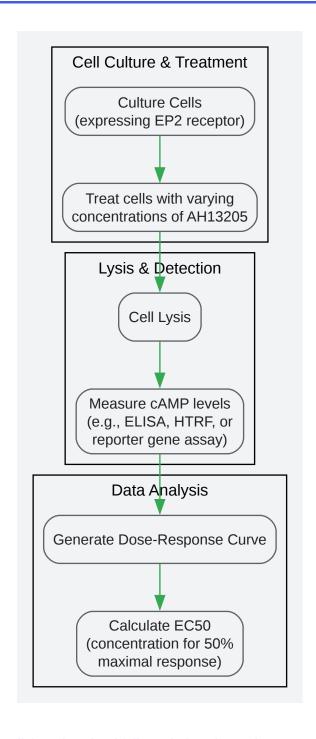
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Figure 2: General workflow for a radioligand binding assay. This diagram outlines the key steps involved in determining the binding affinity of a compound like **AH13205** to its target receptor.

cAMP Functional Assay (General Protocol)

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC50).





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References

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- 2. Prostanoid Receptor EP2 as a Therapeutic Target PMC [pmc.ncbi.nlm.nih.gov]
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